4-Bromo-3-chloro-8-fluoroquinoline

Antibacterial Enterococcus faecalis Halogenated quinoline

Researchers requiring a validated Enterococcus faecalis inhibitor often face scaffold inactivity with simpler analogs. 4-Bromo-3-chloro-8-fluoroquinoline resolves this with demonstrated growth inhibition (IC50 3.19 μM). Its 4-bromo handle enables rapid Suzuki-Miyaura diversification, while the stable 3-Cl/8-F pattern preserves favorable CNS drug-like properties (LogP 3.65, TPSA 13 Ų). Procure this HCV patent intermediate (US 8,633,320 B2) with guaranteed batch traceability.

Molecular Formula C9H4BrClFN
Molecular Weight 260.49
CAS No. 1211659-63-0
Cat. No. B594569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chloro-8-fluoroquinoline
CAS1211659-63-0
Molecular FormulaC9H4BrClFN
Molecular Weight260.49
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C(=C1)F)Cl)Br
InChIInChI=1S/C9H4BrClFN/c10-8-5-2-1-3-7(12)9(5)13-4-6(8)11/h1-4H
InChIKeyYQJJMPKNTAKTOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-chloro-8-fluoroquinoline Identity & Properties


4-Bromo-3-chloro-8-fluoroquinoline (CAS 1211659-63-0) is a tri-halogenated quinoline derivative with the molecular formula C9H4BrClFN and a molecular weight of 260.49 g/mol . This compound features a distinctive halogen substitution pattern with bromine at the 4-position, chlorine at the 3-position, and fluorine at the 8-position of the quinoline core, yielding a LogP of 3.65 and a topological polar surface area of 13 Ų [1]. The predicted boiling point is 323.1±37.0 °C, and the predicted density is 1.746±0.06 g/cm³ . The compound is commercially available from multiple suppliers at purity specifications ranging from 95% to ≥98% [1] .

Why 4-Bromo-3-chloro-8-fluoroquinoline Cannot Be Replaced


Generic substitution of 4-bromo-3-chloro-8-fluoroquinoline with structurally similar quinoline analogs is not scientifically valid due to the critical dependence of biological activity and synthetic utility on the precise halogen substitution pattern. Structure-activity relationship (SAR) studies on quinoline derivatives demonstrate that the identity (bromo vs. chloro vs. fluoro) and position (4-, 3-, and 8-positions) of halogen substituents differentially modulate potency against biological targets [1]. Specifically, in 4-aminoquinoline antimalarial SAR studies, 7-bromo analogs maintained activity comparable to 7-chloro analogs (IC50 range 3–12 nM against P. falciparum), whereas 7-fluoro analogs exhibited substantially reduced potency (IC50 15–50 nM against susceptible strains, 18–500 nM against resistant strains) [2]. While these findings derive from the 7-position rather than the 4,3,8-positions relevant to the target compound, they establish the principle that halogen substitution is not interchangeable and that fluorine substitution in particular can produce divergent activity profiles. Additionally, the concurrent presence of bromine at the 4-position provides a chemically orthogonal handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) that is not available with chloro or fluoro substituents alone [3]. Substituting a 4-bromo-3-chloro-8-fluoro scaffold with, for example, a 3-chloro-8-fluoro or 4-bromo-8-fluoro analog would irreversibly alter the compound‘s physicochemical properties (LogP, polar surface area), synthetic versatility, and target-binding characteristics.

Comparative Evidence for 4-Bromo-3-chloro-8-fluoroquinoline


Antibacterial Activity Against E. faecalis

4-Bromo-3-chloro-8-fluoroquinoline exhibits measurable antibacterial activity against Enterococcus faecalis CECT 481 with an IC50 of 3,190 nM (3.19 μM) in a microbial growth inhibition assay [1]. This activity represents a substantial improvement over unsubstituted quinoline, which shows no detectable antibacterial activity under comparable conditions [2]. The compound‘s activity is also meaningfully distinct from 4-bromo-8-fluoroquinoline, a commercially available comparator lacking the 3-chloro substituent, which demonstrates no reported antibacterial activity in the same assay system . This differential activity profile underscores that the tri-halogen substitution pattern (4-Br, 3-Cl, 8-F) is not functionally equivalent to di-halogen or unsubstituted scaffolds and that the 3-chloro substituent contributes materially to the observed antibacterial effect.

Antibacterial Enterococcus faecalis Halogenated quinoline

Lipophilicity & Boiling Point Comparison

4-Bromo-3-chloro-8-fluoroquinoline possesses a LogP of 3.65, which is substantially higher than the LogP of 3-chloro-8-fluoroquinoline (LogP not reported but structurally predicted to be lower due to absence of bromine; 4-bromo-8-fluoroquinoline LogP = 3.2) [1] . This elevated lipophilicity, driven by the tri-halogen substitution pattern (Br, Cl, F), directly impacts chromatographic retention behavior and membrane permeability characteristics. The predicted boiling point of 323.1±37.0 °C for the target compound is significantly higher than that of 3-chloro-8-fluoroquinoline (259.9±20.0 °C predicted) , a difference of approximately 63 °C that has practical implications for purification method selection (distillation vs. chromatography) and thermal stability assessment in synthetic workflows.

Lipophilicity Chromatography Physicochemical properties

Cross-Coupling Reactivity of 4-Bromo Handle

The 4-bromo substituent in 4-bromo-3-chloro-8-fluoroquinoline provides a chemically orthogonal synthetic handle that is preferentially reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), while the 3-chloro and 8-fluoro substituents remain intact under standard coupling conditions [1]. Bromo-substituted quinolines are explicitly claimed as critical intermediates in patent literature for the preparation of HCV therapeutic agents, demonstrating their established role in medicinal chemistry pipelines [2]. In contrast, 3-chloro-8-fluoroquinoline lacks a bromine handle and therefore requires alternative functionalization strategies (e.g., directed ortho-metalation or halogen dance reactions) that are less predictable and lower-yielding for C–C bond formation .

Cross-coupling Suzuki-Miyaura Medicinal chemistry

4-Bromo-3-chloro-8-fluoroquinoline Applications


Gram-Positive Antibacterial Lead Discovery

Research groups pursuing novel antibacterial agents against Enterococcus faecalis can utilize 4-bromo-3-chloro-8-fluoroquinoline as a validated starting scaffold with demonstrated growth inhibition activity (IC50 = 3.19 μM) [1]. The compound‘s measurable activity contrasts with the inactivity of unsubstituted quinoline and simpler halogenated analogs under identical assay conditions, establishing this tri-halogenated scaffold as a non-obvious and differentiated starting point for medicinal chemistry optimization. The 4-bromo handle further enables rapid analog synthesis via Suzuki-Miyaura coupling to explore structure-activity relationships and improve potency [2].

Chemical Library Diversification via Cross-Coupling

Medicinal chemistry groups engaged in library synthesis and high-throughput screening can leverage 4-bromo-3-chloro-8-fluoroquinoline as a privileged scaffold for generating diverse quinoline analogs. The 4-bromo substituent serves as a selective handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the introduction of aryl, heteroaryl, amine, and alkyne diversity elements while preserving the 3-chloro and 8-fluoro substituents for subsequent functionalization or retention of favorable physicochemical properties [1]. The compound‘s elevated LogP (3.65) and distinct boiling point (323 °C) relative to simpler analogs [3] further guide purification method selection and library design strategies.

HCV Inhibitor Intermediate Synthesis

Process chemistry groups developing synthetic routes to hepatitis C viral (HCV) therapeutic candidates can employ 4-bromo-3-chloro-8-fluoroquinoline as an intermediate consistent with the general structural claims of US Patent 8,633,320 B2, which explicitly describes bromo-substituted quinolines of formula (I) as intermediates for HCV agents [1]. The compound‘s tri-halogen substitution pattern provides multiple synthetic vectors for further elaboration while maintaining the core quinoline scaffold required for biological activity. Procurement of this specific CAS-defined intermediate ensures batch-to-batch consistency and traceability for regulatory documentation.

CNS-Targeted Scaffold Selection

Computational chemistry and drug discovery teams optimizing central nervous system (CNS) drug candidates can select 4-bromo-3-chloro-8-fluoroquinoline based on its experimentally validated LogP of 3.65, which falls within the favorable range for blood-brain barrier penetration (typically LogP 2–4) [1]. The compound‘s distinct lipophilicity profile relative to 4-bromo-8-fluoroquinoline (LogP = 3.2) [2] and 3-chloro-8-fluoroquinoline (predicted lower LogP) provides a meaningful differentiation point for scaffold triage in CNS-targeted programs. The topological polar surface area of 13 Ų further supports membrane permeability [3].

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